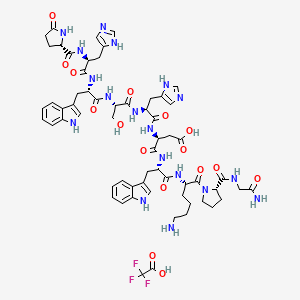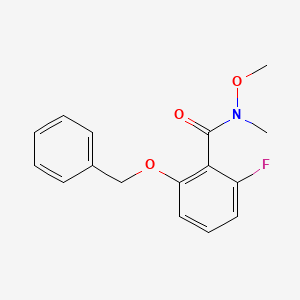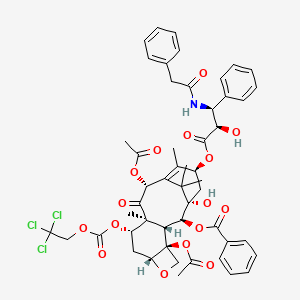
Taxol F Trichloroethyl Chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taxol F Trichloroethyl Chloroformate is an intermediate compound used in the synthesis of Taxol F, which is an impurity of Paclitaxel. Paclitaxel is a well-known antineoplastic agent used in the treatment of various cancers, including lung, ovarian, breast cancer, head and neck cancer, and advanced forms of Kaposi’s sarcoma. This compound plays a crucial role in the study of the structure and function of microtubules into tubulin.
準備方法
Synthetic Routes and Reaction Conditions: Taxol F Trichloroethyl Chloroformate is synthesized through the acylation of baccatin III with 2,2,2-trichloroethyl chloroformate in the presence of pyridine . This reaction yields the chloroformate, which is then further acylated with cinnamic acid using oxalyl chloride . The reaction conditions are typically mild, and the process is carried out at room temperature.
Industrial Production Methods: The industrial production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process includes the careful handling of reagents and the use of advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: Taxol F Trichloroethyl Chloroformate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Taxol F Trichloroethyl Chloroformate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines, thiols, and alcohols.
Biology: The compound is used in the study of microtubule dynamics and the structure of tubulin.
Medicine: It plays a role in the development of antineoplastic agents like Paclitaxel, which are used in cancer treatment.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
Taxol F Trichloroethyl Chloroformate exerts its effects by acting as a protecting group for various functional groups in organic synthesis. The trichloroethyl chloroformate group is introduced to protect amines, thiols, and alcohols during chemical reactions . The mechanism involves the formation of a stable carbamate or carbonate linkage, which can be selectively cleaved under specific conditions, such as the presence of zinc in acetic acid .
類似化合物との比較
2,2,2-Trichloroethoxycarbonyl Chloride: Used for similar purposes in organic synthesis as a protecting group.
Diphosgene: Another chloroformate used in organic synthesis, but with different reactivity and applications.
Uniqueness: Taxol F Trichloroethyl Chloroformate is unique due to its specific role in the synthesis of Taxol F and its application in the study of microtubule dynamics. Its ability to act as a protecting group for multiple functional groups makes it a versatile reagent in organic synthesis.
特性
分子式 |
C51H54Cl3NO16 |
|---|---|
分子量 |
1043.3 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H54Cl3NO16/c1-27-33(68-45(62)39(59)38(31-18-12-8-13-19-31)55-36(58)22-30-16-10-7-11-17-30)24-50(64)43(70-44(61)32-20-14-9-15-21-32)41-48(6,42(60)40(67-28(2)56)37(27)47(50,4)5)34(69-46(63)66-26-51(52,53)54)23-35-49(41,25-65-35)71-29(3)57/h7-21,33-35,38-41,43,59,64H,22-26H2,1-6H3,(H,55,58)/t33-,34-,35+,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1 |
InChIキー |
DNVKDPDGQPTVJO-MJZMOBIKSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



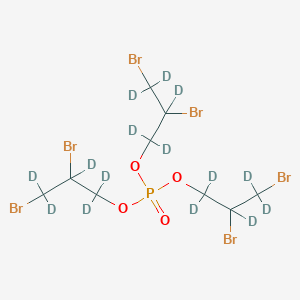
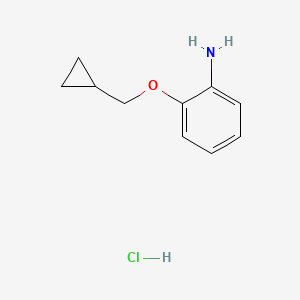
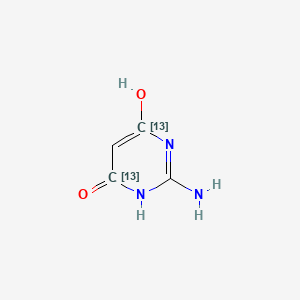
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
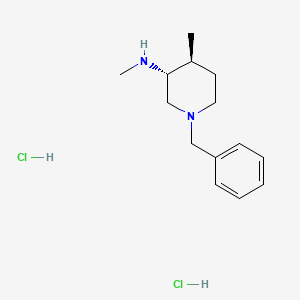

![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
